An In-depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride (CAS No. 63190-44-3)
An In-depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride (CAS No. 63190-44-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl cyclopropanecarbimidate hydrochloride, with CAS number 63190-44-3, is a pivotal synthetic intermediate, particularly valued in the design and development of novel pharmaceutical agents. Its unique structural features, combining a reactive imidate functionality with a strained cyclopropyl ring, offer a versatile platform for the synthesis of complex heterocyclic systems and other molecular scaffolds of medicinal interest. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and process development settings.
Chemical Identity and Physicochemical Properties
Ethyl cyclopropanecarbimidate hydrochloride is the hydrochloride salt of the imino ester derived from cyclopropanecarbonitrile and ethanol. As a Pinner salt, it is a relatively stable, crystalline solid under anhydrous conditions, making it a convenient precursor for further chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 63190-44-3 | [1] |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-97% | [2][3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C. | [3] |
| SMILES | N=C(C1CC1)OCC.[H]Cl | [2] |
| InChI Key | OCEUCVHZNUTFOE-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 33.1 Ų | [1] |
| LogP | 1.83197 | [2] |
Synthesis via the Pinner Reaction: Mechanism and Protocol
The primary and most efficient method for the synthesis of ethyl cyclopropanecarbimidate hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.
Reaction Mechanism
The Pinner reaction proceeds through a well-established mechanism:
-
Protonation of the Nitrile: The nitrogen atom of the cyclopropanecarbonitrile is protonated by the strong acid (HCl), significantly increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon.
-
Formation of the Imidate Salt: A proton transfer from the attacking alcohol to the nitrogen atom results in the formation of the stable ethyl cyclopropanecarbimidate hydrochloride salt, often referred to as a Pinner salt.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the laboratory-scale synthesis of ethyl cyclopropanecarbimidate hydrochloride.
Materials:
-
Cyclopropanecarbonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent like cyclopentyl methyl ether (CPME))[4]
-
Hydrogen Chloride (gas)
-
Ice-salt bath
-
Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube, dissolve cyclopropanecarbonitrile (1.0 equivalent) in anhydrous ethanol (1.1 to 3.0 equivalents).[5]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath. It is crucial to maintain a low temperature throughout the addition of HCl to prevent the formation of byproducts and decomposition of the Pinner salt.[3][5]
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to ensure the temperature does not exceed 5°C.[6] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.[7]
-
Reaction Monitoring: Continue the introduction of HCl until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.
-
Product Precipitation: Once the reaction is complete, seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 24-48 hours) to facilitate the precipitation of the ethyl cyclopropanecarbimidate hydrochloride.[6]
-
Isolation and Purification: Collect the crystalline product by filtration under a dry, inert atmosphere. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[6]
-
Drying: Dry the purified product under vacuum to obtain the final ethyl cyclopropanecarbimidate hydrochloride as a white solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized ethyl cyclopropanecarbimidate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), as well as signals for the protons of the cyclopropyl ring. The imine proton may be broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ethyl group, the cyclopropyl ring, and the imidate carbon (C=N). The chemical shift of the imidate carbon is a key diagnostic signal.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C=N stretch: A characteristic absorption in the region of 1650-1690 cm⁻¹.
-
C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
N-H stretch: Broad absorption in the 3100-3300 cm⁻¹ region, characteristic of the hydrochloride salt.
-
C-H stretches: Absorptions for the sp³ C-H bonds of the ethyl and cyclopropyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For ethyl cyclopropanecarbimidate, the molecular ion of the free base (C₆H₁₁NO) would be expected at m/z 113.16.
Reactivity and Synthetic Applications
Ethyl cyclopropanecarbimidate hydrochloride is a versatile intermediate due to the electrophilic nature of the imidate carbon. It readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of more complex molecules.[3]
Formation of Amidines
Reaction with primary or secondary amines leads to the formation of cyclopropyl amidines. This is a highly efficient and common transformation of Pinner salts and is a key step in the synthesis of many nitrogen-containing heterocycles.[7]
Hydrolysis to Esters
Under aqueous acidic conditions, ethyl cyclopropanecarbimidate hydrochloride hydrolyzes to form ethyl cyclopropanecarboxylate.[11] This provides a convenient method for converting a nitrile to an ester.
Conversion to Orthoesters
In the presence of excess alcohol and an acid catalyst, the Pinner salt can be converted to the corresponding cyclopropyl orthoester.[12]
Role in Drug Discovery and Medicinal Chemistry
The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and pharmacokinetic properties.[13][14][15] Ethyl cyclopropanecarbimidate hydrochloride serves as a key building block for introducing the cyclopropyl moiety into more complex molecular scaffolds.
While direct public evidence linking this specific CAS number to marketed drugs is limited, the cyclopropyl imidate functionality is a logical precursor to a variety of heterocyclic systems found in pharmaceuticals. For instance, the synthesis of substituted pyrimidines, triazines, and other nitrogen-containing ring systems often involves the use of amidine intermediates, which are readily prepared from Pinner salts like ethyl cyclopropanecarbimidate hydrochloride.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling ethyl cyclopropanecarbimidate hydrochloride.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C for long-term stability.[1][3]
Conclusion
Ethyl cyclopropanecarbimidate hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Pinner reaction and its predictable reactivity with a range of nucleophiles make it an attractive building block for the construction of complex molecules containing the desirable cyclopropyl moiety. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and drug development endeavors.
References
- 1. Ethyl cyclopropanecarboximidate hydrochloride | C6H12ClNO | CID 20026660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unive.it [iris.unive.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
